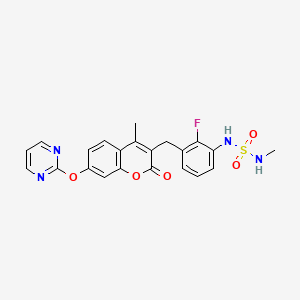

MEK1/C-Raf-IN-1

Description

The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) Pathway Architecture and Regulation

The canonical MAPK pathway is structured as a modular, three-tiered kinase cascade. It is initiated by extracellular signals, such as growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of small GTPases, primarily Ras, which then acts as a molecular switch spandidos-publications.comwikipedia.orgcellsignal.comfrontiersin.orgpnas.orgresearchgate.net. Activated Ras recruits and activates Raf kinases (MAP3Ks), which are the first kinases in the cascade. Raf kinases, in turn, phosphorylate and activate MEK kinases (MAP2Ks), specifically MEK1 and MEK2. MEK1/2 are dual-specificity kinases, meaning they can phosphorylate both tyrosine and threonine residues. Their sole known substrates are ERK1 and ERK2 (MAPKs), which they activate by phosphorylating specific residues on their activation loops spandidos-publications.comcellsignal.comnih.govsci-hub.seaacrjournals.org. Activated ERK1/2 then translocate to the nucleus and/or cytoplasm to phosphorylate a wide range of downstream transcription factors and effector proteins, thereby modulating gene expression and cellular responses wikipedia.orgcellsignal.comportlandpress.com. This tightly regulated cascade ensures that cellular processes are coordinated in response to external stimuli spandidos-publications.comwikipedia.orgjove.comfrontiersin.org.

Functional Divergence and Interplay of Raf Kinase Isoforms (A-Raf, B-Raf, C-Raf)

The Raf family comprises three highly conserved serine/threonine kinase isoforms in humans: A-Raf, B-Raf, and C-Raf (also known as Raf-1) frontiersin.orgencyclopedia.pubthno.orglife-science-alliance.orgwikipedia.org. All three isoforms function downstream of Ras and are activated by it, initiating the MAPK cascade frontiersin.orgencyclopedia.pub. However, they exhibit distinct characteristics and roles. B-Raf is notably prone to activating mutations, such as the BRAFV600E mutation, which are prevalent in various cancers, particularly melanoma and non-small cell lung cancer (NSCLC) encyclopedia.pubthno.orgmdpi.com. C-Raf is involved in regulating cell proliferation and suppressing apoptosis, and its activation can be influenced by Ras and other signaling molecules encyclopedia.publife-science-alliance.orgnih.gov. A-Raf is the least studied isoform and appears to have lower catalytic activity towards MEK compared to B-Raf and C-Raf, suggesting potential kinase-independent functions or roles in modulating the activity of other Raf isoforms encyclopedia.pubnih.govucd.iemdpi.com. For instance, A-Raf can stabilize the interaction between B-Raf and C-Raf, potentially influencing signaling efficiency, particularly in the presence of Raf inhibitors encyclopedia.pubnih.govnih.gov. The differential expression patterns and interaction capabilities of these isoforms contribute to the complexity and context-dependent regulation of the MAPK pathway encyclopedia.pubwikipedia.orgmdpi.commedlineplus.gov.

MEK1 and MEK2 as Critical Effector Kinases in MAPK Signal Transduction

MEK1 and MEK2 are indispensable components of the MAPK pathway, acting as the direct downstream effectors of Raf kinases and the upstream activators of ERK1/2 nih.govfrontiersin.org. As dual-specificity kinases, they are uniquely positioned to phosphorylate and activate ERK1/2 by targeting both tyrosine and threonine residues within the ERK activation loop spandidos-publications.comcellsignal.comnih.govsci-hub.seaacrjournals.org. This precise phosphorylation event is critical for ERK activation, and MEK1/2 are considered the sole kinases capable of this function, acting as gatekeepers for ERK signaling frontiersin.org. Consequently, MEK1/2 are central to relaying signals that promote cell growth and survival nih.govfrontiersin.org. Their critical role in transducing signals from upstream components like Ras and Raf, and their direct activation of ERK, make them pivotal targets in conditions where the MAPK pathway is hyperactivated, such as in cancer nih.govfrontiersin.org. MEK1 and MEK2 are also essential for normal development nih.gov.

Rationale for Dual Raf and MEK Kinase Inhibition in Dysregulated MAPK Signaling

The Ras-Raf-MEK-ERK pathway is frequently aberrantly activated in numerous cancers due to mutations in Ras or Raf family members, leading to uncontrolled cell proliferation and survival spandidos-publications.comwikipedia.orgfrontiersin.orgresearchgate.netencyclopedia.pubmdpi.com. Targeting individual components of this pathway, such as BRAF or MEK, has proven effective in certain cancers. However, resistance mechanisms often emerge, frequently involving the reactivation of the MAPK pathway through feedback loops or alterations in other pathway components cancerbiomed.orgmedchemexpress.com.

Dual inhibition of both Raf and MEK kinases offers a strategy to achieve more profound and sustained blockade of MAPK signaling. This approach can potentially overcome resistance mechanisms associated with single-agent inhibition, as MEK inhibitors can sometimes trigger compensatory activation of the pathway by relieving ERK-dependent negative feedback cancerbiomed.orgmedchemexpress.com. By simultaneously inhibiting both an upstream activator (Raf) and a downstream effector (MEK), a more comprehensive suppression of ERK activity can be achieved.

MEK1/C-Raf-IN-1 is designed as such a dual inhibitor, targeting both MEK and Raf kinases. This dual action aims to disrupt the signaling cascade at multiple points, potentially leading to enhanced efficacy and a reduced likelihood of developing resistance compared to targeting a single kinase cancerbiomed.orgmedchemexpress.eu.

Research Findings on this compound

This compound, also identified as Compound 16b or Compound 14d in some literature, is characterized as a potent inhibitor targeting both MEK1 and Raf kinases medchemexpress.eu. Its efficacy has been quantified through in vitro biochemical assays, demonstrating significant inhibitory potency against its targets.

Table 1: this compound Inhibition Potency

| Target | IC50 (nM) | Source |

| MEK1 | 28 | medchemexpress.eu |

| BRAF | 3 | medchemexpress.eu |

| BRAFV600E | 3 | medchemexpress.eu |

| MEK1 | 97 | |

| C-Raf | 23 |

In addition to its biochemical activity, this compound has shown promising antitumor effects in preclinical studies. It has demonstrated significant inhibition of cell proliferation in vitro across various cancer cell lines, including those with KRAS mutations such as MIA PaCa-2 (G12C KRAS), HCT116 (G13D KRAS), and C26 (G12D KRAS) medchemexpress.eu. Furthermore, the compound has exhibited efficacy in inhibiting tumor growth in xenograft mouse models of colorectal cancer medchemexpress.eu. These findings underscore the potential of this compound as a therapeutic agent for cancers driven by dysregulated MAPK signaling.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19FN4O5S |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one |

InChI |

InChI=1S/C22H19FN4O5S/c1-13-16-8-7-15(31-22-25-9-4-10-26-22)12-19(16)32-21(28)17(13)11-14-5-3-6-18(20(14)23)27-33(29,30)24-2/h3-10,12,24,27H,11H2,1-2H3 |

InChI Key |

XONVFTCAGXZIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=CC=C4)NS(=O)(=O)NC)F |

Origin of Product |

United States |

Molecular Mechanism of Action of Mek1/c Raf in 1

MEK1 Inhibition by MEK1/C-Raf-IN-1

MEK1 is a crucial intermediate kinase in the MAPK pathway, responsible for phosphorylating and activating Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This compound exerts its inhibitory effects on MEK1 through specific molecular interactions that prevent its activation and subsequent signaling.

Allosteric Binding and Conformation Alterations of MEK1

MEK1, like other kinases in the MAPK pathway, exists in a dynamic equilibrium between active and inactive conformations. Its activation is tightly regulated by upstream kinases, primarily RAF proteins, which induce specific phosphorylation events. Allosteric inhibitors, including this compound, are known to bind to a pocket adjacent to the ATP-binding site of MEK1. This binding typically occurs in the inactive conformation of the kinase, often involving interactions with the regulatory C-helix and the A-loop helix. By binding to this allosteric site, this compound stabilizes MEK1 in an inactive conformation, restricting the flexibility of critical regions such as the activation loop. Molecular simulations suggest that such inhibitors can limit the conformational freedom of residues like Serine 222 within the activation loop, thereby preventing the necessary structural rearrangements for kinase activity and substrate binding pnas.orgmdpi.comacs.org. This allosteric modulation effectively locks MEK1 in a state that is resistant to activation signals.

Inhibition of MEK1 Phosphorylation at Serine 218 and Serine 222

The activation of MEK1 by RAF kinases is critically dependent on the phosphorylation of two conserved serine residues located within its activation loop: Serine 218 (S218) and Serine 222 (S222) mdpi.comnih.govembopress.orgnih.govlunenfeld.casci-hub.se. These phosphorylation events are essential for inducing a conformational change that renders MEK1 catalytically active and capable of phosphorylating its downstream targets, ERK1/2. This compound, by binding to the allosteric site, interferes with this process. Studies on similar allosteric MEK inhibitors demonstrate their ability to suppress both single-site and dual phosphorylation at S218 and S222 pnas.orgsciforschenonline.org. By stabilizing MEK1 in an inactive conformation, this compound prevents RAF kinases from accessing and phosphorylating these key activation sites, thereby blocking MEK1 activation. The compound's potency, indicated by its IC50 value for MEK1, underscores its efficacy in inhibiting these phosphorylation-dependent activation events medchemexpress.comtargetmol.commedchemexpress.eu.

Impact on Downstream Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activation

The inhibition of MEK1 phosphorylation by this compound directly impacts the activation of its downstream effectors, ERK1 and ERK2. Upon successful phosphorylation at S218 and S222, MEK1 undergoes a conformational change that allows it to bind and phosphorylate ERK1/2 on specific tyrosine and threonine residues within their activation loops mdpi.comnih.govlunenfeld.caaging-us.comfrontiersin.org. This dual phosphorylation event activates ERK1/2, which then translocate to the nucleus to regulate gene expression, or activate other cytoplasmic targets, promoting cell growth and survival. By blocking MEK1's ability to be phosphorylated and activated, this compound effectively halts the signaling cascade upstream of ERK1/2, thereby preventing the activation and downstream signaling of ERK1/2.

C-Raf Inhibition by this compound

In addition to its effects on MEK1, this compound directly targets C-Raf, another pivotal kinase in the RAS-RAF-MEK-ERK pathway. C-Raf acts upstream of MEK1, mediating its activation.

Direct Inhibition of C-Raf Kinase Activity

This compound exhibits a potent inhibitory effect on C-Raf kinase activity, as evidenced by its low nanomolar IC50 value medchemexpress.comtargetmol.commedchemexpress.eu. This indicates that the compound directly binds to C-Raf and interferes with its enzymatic function. While the precise mode of inhibition (e.g., ATP-competitive or allosteric) for this compound on C-Raf is not detailed in the provided literature, its classification as a dual inhibitor suggests it occupies the active site or an allosteric site that modulates the kinase's catalytic function. This direct inhibition of C-Raf kinase activity prevents it from phosphorylating its downstream targets, including MEK1, thereby disrupting the signal transduction pathway at an earlier stage.

Modulation of C-Raf Phosphorylation Status (e.g., Serine 338)

The activation of C-Raf is a complex process involving multiple regulatory steps, including phosphorylation at specific sites. Phosphorylation at Serine 338 (S338) is a critical event associated with C-Raf activation, often mediated by upstream kinases or autophosphorylation nih.govresearchgate.netmolbiolcell.orgaacrjournals.orgashpublications.orgahajournals.orglife-science-alliance.org. MEK1 itself has been shown to activate C-Raf through a Ras-independent mechanism, which involves increased C-Raf phosphorylation and enhanced kinase activity nih.govresearchgate.net. While this compound inhibits MEK1, and MEK1 can influence C-Raf phosphorylation, the direct effect of this compound on the phosphorylation status of C-Raf, particularly at S338, is not explicitly detailed in the available literature. The primary mechanism by which this compound inhibits C-Raf, based on current data, is through direct inhibition of its kinase activity.

Biochemical and Cellular Characterization of Mek1/c Raf in 1

In Vitro Enzymatic Inhibition Profiling

The inhibitory activity of MEK1/C-Raf-IN-1 has been characterized through a series of in vitro enzymatic assays to determine its potency and selectivity against key kinases in the MAPK pathway.

Determination of Inhibitory Concentration 50 (IC50) Values for MEK1

This compound demonstrates potent inhibition of the MEK1 kinase. Enzymatic assays have established an IC50 value of 28 nM for MEK1, indicating a strong inhibitory effect on this central component of the MAPK signaling pathway.

Comparative Inhibition of B-Raf and B-RafV600E

In addition to its activity against MEK1, this compound is also a highly potent inhibitor of both wild-type B-Raf and its constitutively active V600E mutant. The IC50 values for both B-Raf and B-RafV600E have been determined to be 3 nM. This dual targeting of both MEK1 and key B-Raf isoforms underscores the compound's design as a comprehensive inhibitor of the MAPK cascade.

Selectivity Profile Against Other Kinases

A broader kinase selectivity profile for this compound is not extensively documented in publicly available scientific literature. While its high potency against MEK1, B-Raf, and B-RafV600E is established, comprehensive screening against a wider panel of kinases is required to fully elucidate its selectivity and potential off-target effects.

Cellular Pathway Modulation Assays

The cellular activity of this compound has been investigated to understand its impact on the phosphorylation dynamics of key signaling proteins within the MAPK pathway and its specific effects on C-Raf in cellular contexts.

Analysis of MEK1/2 and ERK1/2 Phosphorylation Dynamics

Assessment of C-Raf Activity and Phosphorylation States in Cell Lines

The interaction between MEK inhibitors and C-Raf is complex. While MEK inhibitors block the kinase activity of MEK, some can paradoxically lead to an increase in MEK phosphorylation (pMEK) by relieving the ERK-dependent negative feedback inhibition of RAF kinases. verastem.com However, dual RAF/MEK inhibitors are designed to overcome this by directly inhibiting RAF activity as well. For instance, the dual RAF/MEK inhibitor VS-6766 has been shown to induce a dominant negative RAF/MEK complex, thereby preventing the phosphorylation of MEK by both B-RAF and C-RAF. aacrjournals.org

The activation of C-Raf itself is a multi-step process involving phosphorylation at several key sites, including Serine 338 (S338), which is associated with its activation. mdpi.com Studies on other dual RAF/MEK inhibitors suggest that by directly targeting C-Raf, this compound would likely prevent the activating phosphorylation of C-Raf, thereby inhibiting its kinase activity. The ability of MEK1 to induce C-Raf phosphorylation and activation in a Ras-independent manner has been documented, highlighting the intricate feedback loops within this pathway. nih.govresearchgate.netnih.gov A potent dual inhibitor like this compound would be expected to disrupt these interactions and suppress C-Raf-mediated signaling. However, specific experimental data detailing the effect of this compound on the phosphorylation state of C-Raf at specific sites like S338 in cell lines is not currently available in the public domain.

Impact on MAPK Pathway Feedback Loops (e.g., ERK-mediated negative feedback)

The mitogen-activated protein kinase (MAPK) cascade, comprising RAS-RAF-MEK-ERK, is intricately regulated by a series of feedback mechanisms that fine-tune signal duration and amplitude. nih.govwikipedia.org A predominant mechanism is the negative feedback loop mediated by the terminal kinase, Extracellular signal-regulated kinase (ERK). nih.gov Once activated, ERK can phosphorylate and inhibit upstream components of the cascade, including the RAF kinases (A-RAF, B-RAF, and C-Raf/Raf-1). nih.govnih.gov This feedback phosphorylation serves to attenuate the signal and maintain cellular homeostasis.

Inhibition of MEK1, a direct downstream target of C-Raf, prevents the phosphorylation and activation of ERK. mdpi.com This blockade of ERK activity consequently relieves the ERK-mediated negative feedback on RAF. As a result, the activity of upstream components like RAF can increase, an effect often described as paradoxical activation. researchgate.net This phenomenon is a critical consideration in the application of MEK inhibitors, as the relief of negative feedback can lead to the reactivation of signaling through alternative pathways or upon inhibitor withdrawal. The dual inhibition of both MEK1 and C-Raf by a compound such as this compound would theoretically counteract this paradoxical upstream activation by directly targeting C-Raf, thus providing a more complete shutdown of the pathway.

The MAPK pathway is also subject to positive feedback loops. For instance, MEK1 has been shown to stimulate Raf-1 kinase activity in a manner that is independent of RAS and Src, creating a positive feedback mechanism that can amplify and prolong the signal. nih.govresearchgate.net This activation is dependent on MAPK activity, as it can be inhibited by MAPK-specific phosphatases. nih.gov

| Feedback Loop | Mediator | Target | Effect on Target | Consequence of MEK1/C-Raf Inhibition |

| Negative Feedback | ERK1/2 | Raf-1/B-Raf, SOS1, KSR1 | Inhibition | Relief of feedback, potential for paradoxical upstream activation. nih.govnih.govresearchgate.net |

| Positive Feedback | MEK1 (via MAPK) | Raf-1 | Activation | Blockade of signal amplification and prolongation. nih.gov |

Kinase-Independent Functions of MEK1/2 and C-Raf in Cellular Homeostasis

Beyond their canonical roles as kinases in the MAPK signaling cascade, both MEK1/2 and C-Raf possess critical kinase-independent, or scaffolding, functions that are essential for normal cellular processes. nih.govtandfonline.com These non-catalytic activities are involved in protein stabilization, regulation of the cell cycle, and control of apoptosis through specific protein-protein interactions. nih.govtandfonline.com

Role of MEK1/2 in C-Raf Protein Stability and Maturation

Recent studies have uncovered a crucial kinase-independent function for MEK1/2 in maintaining the stability and facilitating the maturation of the C-Raf protein. nih.govnih.gov MEK1/2 acts as a scaffold, binding to C-Raf to protect it from degradation. nih.gov This scaffolding role is independent of MEK1/2's catalytic activity. Evidence for this comes from studies using MEK1/2 degraders (PROTACs), which, unlike kinase inhibitors, lead to the physical removal of the MEK1/2 proteins. nih.govnih.gov The degradation of MEK1/2 results in the subsequent proteasome-dependent degradation of C-Raf. themoonlight.io This indicates that the physical presence of MEK1/2, rather than its kinase function, is required for C-Raf protein stability. nih.gov This interaction between MEK1/2 and C-Raf appears to be an early and necessary event in the C-Raf activation cycle, preceding its engagement with RAS at the cell membrane. nih.gov

C-Raf Involvement in Mitosis and Spindle Organization (e.g., Serine 338 phosphorylation, Aurora-A, Plk1 interactions)

C-Raf plays a significant role in cell division that is independent of its function as a MEK activator. nih.govnih.gov During the G2/M phase of the cell cycle, C-Raf is phosphorylated on Serine 338 (S338) and localizes to the mitotic spindle. nih.govnih.govresearchgate.net This phosphorylation is critical for its mitotic function, although some studies suggest it may be dispensable for C-Raf activation in other contexts. nih.govmdpi.com At the centrosomes and spindle poles, phospho-S338 C-Raf interacts with key mitotic kinases, including Aurora-A and Polo-like kinase 1 (Plk1). nih.govnih.gov This interaction promotes Plk1 activation and its accumulation at the kinetochores, which is essential for proper mitotic progression. nih.govnih.gov

Inhibition of C-Raf's mitotic function, for example by preventing its S338 phosphorylation with allosteric inhibitors, leads to impaired Plk1 activation, causing cells to arrest in prometaphase. nih.govnih.gov This kinase-independent role in mitosis highlights a function for C-Raf that extends beyond the canonical RAF-MEK-ERK signaling paradigm and is critical for tumor cell proliferation. tandfonline.comnih.gov

| Interacting Protein | C-Raf Phosphorylation Site | Cellular Location | Function |

| Aurora-A | Serine 338 | Centrosomes, Spindle Poles | Mitotic Progression |

| Plk1 (Polo-like kinase 1) | Serine 338 | Centrosomes, Spindle Poles, Kinetochores | Promotes Plk1 activation, essential for mitosis. nih.govnih.gov |

| CHK2 (Checkpoint kinase 2) | Serine 338 | Not specified | DNA damage response, cell cycle regulation. tandfonline.com |

Raf-1 Antagonism of Apoptosis Signal-Regulating Kinase 1 (ASK1) Independent of MEK-ERK Cascade

C-Raf (also known as Raf-1) exerts a pro-survival function by directly antagonizing the pro-apoptotic protein Apoptosis Signal-Regulating Kinase 1 (ASK1). nih.govnih.gov This anti-apoptotic role is independent of the MEK-ERK signaling pathway. nih.govnih.gov C-Raf physically interacts with the N-terminal regulatory domain of ASK1, and this interaction inhibits ASK1's kinase activity, thereby preventing the initiation of a downstream stress-activated apoptotic cascade. nih.govnih.gov

Crucially, this inhibitory function does not require the catalytic activity of C-Raf, as kinase-inactive mutants of C-Raf are still able to bind to and suppress ASK1-mediated apoptosis. nih.govnih.gov Furthermore, the use of MEK inhibitors such as PD98059 and U0126 does not diminish the ability of C-Raf to protect cells from ASK1-induced death, confirming that this survival signal is not transmitted through MEK or ERK. nih.govresearchgate.net This highlights a vital kinase-independent scaffolding role for C-Raf in promoting cell survival by directly sequestering and inactivating a key component of the cell death machinery. nih.govnih.gov

Preclinical Efficacy Studies of Mek1/c Raf in 1 in Advanced Disease Models

In Vitro Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

MEK1/C-Raf-IN-1 has shown potent enzymatic inhibition of key kinases in the MAPK pathway, with IC50 values of 28 nM for MEK1, and 3 nM for both wild-type BRAF and the oncogenic BRAFV600E mutant. medchemexpress.commedchemexpress.com This dual activity translates into significant anti-proliferative effects across a range of cancer cell lines with different driver mutations.

The compound has demonstrated potent anti-proliferative activity against multiple cancer cell lines harboring KRAS mutations. In vitro studies have established its efficacy in inhibiting the growth of pancreatic (MIA PaCa-2), colorectal (HCT116), and murine colorectal (C26) cancer cells. medchemexpress.commedchemexpress.com The IC50 values for cell proliferation inhibition in these lines are detailed in the table below. medchemexpress.com

Table 1: Anti-proliferative Activity of this compound in KRAS-Mutated Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

|---|---|---|---|

| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.011 |

| HCT116 | Colorectal Cancer | G13D | 0.079 |

| C26 | Murine Colorectal Cancer | G12D | 0.096 |

While specific data on the anti-proliferative or apoptotic effects of this compound in BRAF-mutant melanoma cell lines are not detailed in the available literature, the compound exhibits potent enzymatic inhibition of the BRAFV600E mutant kinase with an IC50 value of 3 nM. medchemexpress.commedchemexpress.com This suggests a strong potential for activity in cancer cells driven by this specific mutation.

Detailed preclinical studies of this compound in non-small cell lung cancer models have not been extensively reported in the available literature. However, its demonstrated potent inhibition of both MEK and RAF kinases, key drivers in many colorectal cancers, underscores its relevance for this malignancy. medchemexpress.commedchemexpress.com Co-immunoprecipitation experiments have confirmed that this compound can induce the formation of a MEK/RAF complex, which is a key aspect of its mechanism of action. medchemexpress.com

In Vivo Anti-tumor Activity in Xenograft Models

The promising in vitro activity of this compound has been substantiated by significant anti-tumor effects in in vivo models.

This compound has demonstrated substantial tumor growth inhibition in xenograft mouse models of colorectal cancer. medchemexpress.commedchemexpress.com In a C26 syngeneic model, the compound achieved a 70% reduction in tumor growth. medchemexpress.com Even more pronounced effects were observed in an HCT116 xenograft model, where tumor growth was inhibited by 93%. medchemexpress.com

Table 2: In Vivo Anti-tumor Efficacy of this compound in Colorectal Cancer Xenograft Models

| Xenograft Model | Cancer Type | Tumor Growth Inhibition (%) |

|---|---|---|

| C26 Syngeneic | Murine Colorectal Cancer | 70 |

| HCT116 | Human Colorectal Cancer | 93 |

While specific pharmacodynamic data from in vivo tumor tissues, such as the modulation of phosphorylated MEK or ERK levels following treatment with this compound, are not detailed in the currently available research, the significant tumor growth inhibition observed strongly suggests effective target engagement and downstream pathway suppression in the in vivo setting.

Combination Therapeutic Strategies Involving Mek1/c Raf in 1

Rationale for Combined MAPK Pathway Inhibition in Overcoming Resistance

The mitogen-activated protein kinase (MAPK) pathway, composed of the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. genecards.org Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. However, single-agent therapies targeting nodes in this pathway, such as BRAF or MEK inhibitors, often lead to the development of resistance. medchemexpress.com A primary mechanism of this resistance is the reactivation of the MAPK pathway through various feedback loops and bypass mechanisms. medchemexpress.com This has led to the development of combination strategies aimed at a more profound and durable inhibition of the pathway.

Prevention of Pathway Reactivation and Enhanced Apoptosis Induction

A key rationale for combining MAPK pathway inhibitors is to prevent the reactivation of signaling that often undermines the efficacy of monotherapy. medchemexpress.com For instance, inhibition of BRAF can lead to a feedback-driven activation of CRAF, which then reactivates MEK and ERK signaling. medchemexpress.com By simultaneously inhibiting multiple points in the cascade (e.g., both RAF and MEK), it is possible to cut off these escape routes. This more complete shutdown of the pathway can lead to enhanced induction of apoptosis (programmed cell death). Studies with other inhibitors have shown that while single agents may have modest effects, dual inhibition can result in significant apoptosis, which is crucial for reducing tumor burden and preventing the emergence of resistant cell populations.

Addressing Heterogeneity in Tumor Signaling

Tumors are often composed of a heterogeneous population of cells with varying signaling dependencies and genetic landscapes. This intra-tumor heterogeneity is a major challenge in cancer therapy, as a treatment that is effective against one subpopulation of cells may allow another to thrive and eventually dominate. Combined inhibition of the MAPK pathway can address this by targeting multiple signaling nodes, making it more difficult for any single subpopulation of cells to find a viable resistance mechanism. This approach increases the likelihood of effectively treating a broader range of cancer cells within a tumor.

Synergistic Interactions with Other MAPK Pathway Inhibitors

Research has demonstrated that combining inhibitors at different levels of the MAPK cascade can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the effects of each agent alone.

Dual BRAF and MEK Inhibition

The combination of a BRAF inhibitor (like dabrafenib) and a MEK inhibitor (like trametinib) has become a standard of care for BRAF V600-mutant melanoma. This "vertical inhibition" strategy has shown significant improvements in response rates and survival compared to BRAF inhibitor monotherapy. The combination helps to overcome and delay acquired resistance driven by MAPK pathway reactivation.

Combined Pan-RAF and MEK Inhibition

Pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF), have been explored in combination with MEK inhibitors. This strategy is particularly relevant for overcoming resistance mediated by CRAF. Studies have shown that combining a pan-RAF inhibitor (like AZ628) with a MEK inhibitor (like AZD6244) can result in profound synergistic inhibition of cell proliferation and can overcome resistance in cancers with RAS-activating mutations. medchemexpress.com This combination has also been shown to be effective at inducing apoptosis.

MEK and ERK Inhibitor Combinations

Targeting the pathway further downstream by combining MEK and ERK inhibitors is another rational approach to overcome resistance. This strategy aims to block the final signaling output of the cascade more completely. Preclinical studies have shown that this combination can result in stronger suppression of MAPK pathway output and overcome pathway reactivation, leading to greater anti-tumor activity in models of KRAS-mutant cancers compared to single-agent treatments.

A comprehensive search of scientific literature and research databases has been conducted for the chemical compound “MEK1/C-Raf-IN-1.” This search did not yield any specific information, preclinical data, or published studies related to a compound with this designation.

Therefore, it is not possible to generate the requested article. The instructions require that the content focus solely on “this compound” and adhere to a strict outline covering its combination therapeutic strategies and frameworks for modulating drug resistance. Without any available scientific data on this specific compound, creating a thorough, informative, and scientifically accurate article as requested is not feasible.

It is possible that “this compound” is an internal research code, a very recently developed compound not yet described in published literature, or a potential misnomer. As the generation of content must be based on verifiable, publicly available information, the absence of such data for “this compound” prevents the fulfillment of this request.

Future Directions in Research on Mek1/c Raf in 1

Comprehensive Structural and Biophysical Characterization of Inhibitor-Kinase Interactions

A critical next step in the research of MEK1/C-Raf-IN-1 involves detailed structural and biophysical investigations into its interactions with its target kinases, MEK1 and C-Raf. While significant progress has been made in understanding the structural basis of MEK inhibition by other allosteric inhibitors like trametinib (B1684009), which can convert activated MEK1 into a closed, inactive conformation mdpi.commdpi.com, specific structural data for this compound is currently limited. Future studies should aim to determine the high-resolution crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound bound to MEK1 and C-Raf. Such analyses will elucidate the precise binding modes, key amino acid residues involved, and the conformational changes induced in the kinases upon inhibitor binding sci-hub.se. Biophysical techniques, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), will be essential to quantify the binding kinetics and thermodynamics, providing a deeper understanding of the affinity and stability of these interactions. This detailed characterization is crucial for optimizing the compound's design and predicting its efficacy and potential resistance mechanisms.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| MEK1 | 28 |

| BRAF | 3 |

| BRAFV600E | 3 |

Advanced Preclinical Models for Evaluating Therapeutic Efficacy

To fully assess the therapeutic potential of this compound, its efficacy must be evaluated in advanced preclinical models that more accurately recapitulate human cancer biology. Patient-derived organoids (PDOs) have emerged as powerful tools for this purpose, offering a faithful representation of individual patient tumors, including their genetic heterogeneity and drug response profiles nih.govbmbreports.org. Research should focus on testing this compound in PDOs derived from various cancers known to harbor MAPK pathway alterations, such as colorectal cancer nih.govelifesciences.org. Furthermore, the evaluation of this compound in specialized xenograft models, including those derived from patient tumors or engineered to mimic specific oncogenic contexts, will be vital. Studies have already demonstrated the efficacy of MEK/RAF-IN-1 in colorectal cancer xenograft models medchemexpress.com, and future research can expand upon this by employing models that incorporate specific genetic alterations or aspects of the tumor microenvironment to better predict clinical outcomes.

Exploration of this compound in Emerging Oncogenic Contexts

The RAS-RAF-MEK-ERK pathway is dysregulated in a multitude of cancers through various mechanisms beyond the well-characterized BRAFV600E mutation. Future research should investigate the efficacy of this compound in these emerging oncogenic contexts.

RAF1 Gene Fusions: RAF1 (CRAF) gene fusions are increasingly recognized as oncogenic drivers in several cancer types, including melanoma and pediatric gliomas aacrjournals.orgaacrjournals.orgnih.gov. Preclinical data and case reports suggest that MEK inhibitors can exhibit activity against RAF1 fusions nih.govnih.govresearchgate.net. Therefore, evaluating this compound in preclinical models harboring specific RAF1 fusions, such as GOLGA4-RAF1 or EFCC1-RAF1, is a critical future direction to determine its potential in this patient population.

RAS Non-V600 Mutations: While BRAFV600 mutations are a primary target for RAF/MEK inhibitors, other BRAF alterations, including non-V600 mutations and fusions, as well as RAS mutations (KRAS, NRAS), also drive MAPK pathway hyperactivation mdpi.comoncotarget.comascopubs.org. Research should explore the sensitivity of tumors with these less common BRAF mutations (e.g., Class 2 and Class 3 BRAF mutations) and various RAS mutations to this compound. Understanding how this compound performs in these contexts, especially in combination with other targeted agents, could expand its therapeutic utility.

Mechanistic Studies of this compound Impact on Cellular Metabolism and Tumor Microenvironment

Beyond its direct effects on kinase activity and tumor cell proliferation, understanding the broader mechanistic impact of this compound is crucial for its clinical development.

Cellular Metabolism: The RAS-RAF-MEK-ERK pathway plays a significant role in regulating various cellular processes, including metabolism nih.govaacrjournals.orgfrontiersin.orgnih.govimrpress.compnas.orgmdpi.com. Future mechanistic studies should investigate how this compound influences key metabolic pathways within cancer cells, such as glycolysis, oxidative phosphorylation, and nutrient uptake. Understanding these metabolic effects could reveal novel vulnerabilities or resistance mechanisms and potentially identify combination strategies with metabolic modulators.

Tumor Microenvironment (TME): The tumor microenvironment, encompassing immune cells, stromal cells, and signaling molecules, profoundly influences cancer progression and treatment response frontiersin.orgimrpress.com. Emerging evidence suggests that MAPK pathway inhibitors can modulate the TME, influencing immune cell infiltration and cytokine production frontiersin.orgnih.govresearchgate.net. Future research should explore how this compound affects the TME, including its impact on immune checkpoint molecule expression (e.g., PD-L1), immune cell populations (e.g., CD8+ T cells), and pro-inflammatory signaling. Such investigations could uncover synergistic potential with immunotherapies and inform strategies for overcoming resistance.

Compound List:

this compound

Q & A

Q. What preclinical evidence is required to justify advancing this compound to clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.